molecular formula C6H7BrN2O2 B11792016 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11792016
M. Wt: 219.04 g/mol
InChI Key: USSGDVPOXMXUQY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of an appropriate pyrazole precursor. One common method is the reaction of 1H-pyrazole-4-carboxylic acid with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 1-(2-substituted-ethyl)-1H-pyrazole-4-carboxylic acid derivatives.

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives with additional functional groups.

    Reduction: Formation of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-Iodoethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

1-(2-bromoethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H7BrN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

USSGDVPOXMXUQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCBr)C(=O)O

Origin of Product

United States

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